6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde
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Overview
Description
6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring system with a tert-butyl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol derivatives with α-haloketones under acidic conditions. The tert-butyl group can be introduced through subsequent alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Oxidation: 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid.
Reduction: 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-ol or 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine.
Substitution: Various substituted benzothiazoles depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde has shown biological activity, making it a candidate for drug development. Its derivatives may exhibit antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and its intended application.
Comparison with Similar Compounds
6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-ol
6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine
6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid
Uniqueness: 6-Tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its tert-butyl group provides steric hindrance, which can influence its reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-12(2,3)8-4-5-9-10(6-8)15-11(7-14)13-9/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATQLGOLECBPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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